4-HydroxyDuloxetine-d6
Description
4-HydroxyDuloxetine-d6 (CAS: 1217606-96-6) is a deuterated isotopologue of 4-hydroxy duloxetine, a key metabolite of the antidepressant drug duloxetine. Its molecular formula is C₁₈D₆H₁₃NO₂S, with a molecular weight of 319.451 g/mol . The compound features six deuterium atoms at positions 2, 3, 5, 6, 7, and 8 of the naphthalene ring, as indicated by its SMILES notation and IUPAC name . This stable isotope-labeled analog is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying duloxetine and its metabolites in pharmacokinetic and pharmacodynamic studies.
Properties
Molecular Formula |
C18H19NO2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3 |
InChI Key |
DRRXQCXSBONKPD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-HydroxyDuloxetine-d6 involves the incorporation of deuterium atoms into the molecular structure of 4-HydroxyDuloxetine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the compound.
Industrial Production Methods: Industrial production of 4-HydroxyDuloxetine-d6 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-HydroxyDuloxetine-d6 can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-HydroxyDuloxetine-d6 may yield a ketone or aldehyde derivative.
Scientific Research Applications
4-HydroxyDuloxetine-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of Duloxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Duloxetine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drugs
Mechanism of Action
The mechanism of action of 4-HydroxyDuloxetine-d6 is similar to that of Duloxetine. It primarily functions as a serotonin-norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of symptoms associated with depression and anxiety . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .
Comparison with Similar Compounds
Key Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈D₆H₁₃NO₂S | |
| Molecular Weight | 319.451 g/mol | |
| Isotopic Purity | ≥98% (deuterated positions) | |
| Primary Application | LC-MS internal standard |
Comparison with Structurally Similar Compounds
4-Hydroxy Duloxetine (Non-Deuterated)
The non-deuterated form (CAS: 662149-13-5) shares the same core structure as 4-HydroxyDuloxetine-d6 but lacks isotopic labeling. It serves as a reference metabolite in drug monitoring but cannot distinguish endogenous metabolites from exogenous sources in complex matrices.
4-Hydroxy Duloxetine-d6 β-D-Glucuronide
This compound (CAS: Not specified) is a glucuronidated metabolite of 4-hydroxy duloxetine, with a molecular formula of C₂₄H₂₁D₆NO₈S and a molecular weight of 495.58 g/mol . The glucuronide moiety enhances water solubility, reflecting phase II metabolism pathways.
4'-Hydroxy Atomoxetine-d3 Hemioxalate
4'-Hydroxy Atomoxetine-d3 (CAS: Not specified) is a deuterated metabolite of atomoxetine, a norepinephrine reuptake inhibitor. Its molecular formula is C₁₇H₁₈D₃NO₂·C₂H₂O₄, with a hemioxalate counterion enhancing crystallinity .
1-β-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane-d6
A structural analog of duloxetine metabolites, this compound (CAS: Not specified) has a molecular formula of C₉H₉D₆NOS and a molecular weight of 191.32 g/mol . It is used to study metabolic pathways involving thiophene ring modifications.
Analytical and Regulatory Considerations
- Purity Standards : Deuterated compounds like 4-HydroxyDuloxetine-d6 must meet ≥98% isotopic and chemical purity to ensure accuracy in LC-MS assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
